molecular formula C14H15ClN4O4S B15191316 Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 145865-75-4

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B15191316
CAS No.: 145865-75-4
M. Wt: 370.8 g/mol
InChI Key: LGKYQNBUOBKUDL-LZYBPNLTSA-N
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Description

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a chlorophenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl 1-methyl-1H-pyrazole-4-carboxylate in the presence of a sulfonylating agent, such as sulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and sulfonyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological activity.

Comparison with Similar Compounds

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-((((4-bromophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 3-((((4-fluorophenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a fluorine atom, which can influence its chemical properties and interactions with molecular targets.

    Ethyl 3-((((4-methylphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Features a methyl group, which may alter its steric and electronic properties compared to the chlorophenyl derivative.

Properties

CAS No.

145865-75-4

Molecular Formula

C14H15ClN4O4S

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 3-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C14H15ClN4O4S/c1-3-23-14(20)12-9-19(2)17-13(12)24(21,22)18-16-8-10-4-6-11(15)7-5-10/h4-9,18H,3H2,1-2H3/b16-8+

InChI Key

LGKYQNBUOBKUDL-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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